5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a 4-methoxyphenyl group at position 2 and a 3,4-dihydroquinolinyl moiety attached via a 2-oxoethyl chain at position 3. The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to π-π stacking interactions, while the dihydroquinolinyl substituent may enhance binding affinity through hydrogen bonding or hydrophobic effects . The oxoethyl linker likely modulates conformational flexibility and electronic properties.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-10-8-17(9-11-19)20-15-22-24(30)26(13-14-28(22)25-20)16-23(29)27-12-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETGEVVCNIAJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions One common method begins with the condensation of 3,4-dihydroquinoline with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization with a pyrazole derivativeIndustrial Production Methods: Industrial-scale production requires optimization of the synthetic route to enhance efficiency and reduce costs. This often involves the use of catalysts, optimized temperatures, and pressures, along with continuous flow techniques to scale up the reactions while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are utilized to modify its structure and enhance its properties for specific applications. Common Reagents and Conditions: Oxidation reactions may employ reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions typically use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be achieved using halogenating agents or nucleophiles in solvents like dichloromethane or ethanol. Major Products: The major products of these reactions include oxidized or reduced forms of the compound, as well as derivatives with modified functional groups, which can exhibit altered chemical and physical properties.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C23H27N5O3
- Molecular Weight : Approximately 421.558 g/mol
Structural Features
The compound features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of the 3,4-dihydroquinoline moiety may enhance its interaction with biological targets due to its structural versatility.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, including bacteria and fungi. The mechanism likely involves interference with microbial metabolic pathways.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, derivatives of pyrazolo compounds have shown promise as inhibitors of human dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in cancer and autoimmune diseases .
Case Study: DHODH Inhibition
A study demonstrated that certain pyrazolo derivatives effectively inhibited DHODH activity, leading to reduced viral replication in vitro. This suggests potential applications in antiviral therapies, especially for diseases like measles .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, making antioxidants valuable in therapeutic contexts. Pyrazole derivatives have been synthesized and evaluated for their antioxidant activity using various assays (e.g., DPPH scavenging assay). Compounds similar to the target compound have shown significant radical scavenging activity, indicating potential applications in preventing oxidative damage .
Antidiabetic Effects
The structural analogs of the compound have been investigated for their α-glucosidase inhibitory activities, which are crucial for managing diabetes by slowing carbohydrate absorption. Such studies highlight the potential of this compound in developing antidiabetic agents .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | DHODH Inhibitor | 15 | |
| Compound B | Antioxidant | 20 | |
| Compound C | α-Glucosidase Inhibitor | 10 |
Table 2: Structural Features and Biological Implications
| Structural Feature | Biological Implication |
|---|---|
| Pyrazolo[1,5-a]pyrazin | Potential enzyme inhibition |
| Dihydroquinoline moiety | Enhanced interaction with biological targets |
| Methoxyphenyl group | Increased lipophilicity and bioavailability |
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, altering their activity and triggering downstream biological responses. The pyrazole and pyrazine rings can engage in π-π stacking or hydrogen bonding with target molecules, influencing their conformation and function. These interactions can modulate cellular pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The pyrazolo[1,5-a]pyrazinone core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:
Key Observations :
- Position 2 : The 4-methoxyphenyl group is prevalent in analogs (e.g., ), suggesting its role in stabilizing aromatic interactions.
Structure-Activity Relationship (SAR) Trends
- Position 5: Bulky substituents (e.g., dihydroquinolinyl) may improve selectivity by occupying hydrophobic pockets, as seen in pyrazole-based kinase inhibitors.
- Linker Flexibility : The oxoethyl chain in the target compound balances rigidity and flexibility, contrasting with rigid oxazolo rings or linear phenethyl groups.
Research Findings and Data Tables
Table 1: Physicochemical Comparison
Biological Activity
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.46 g/mol. The structure includes a pyrazolo[1,5-a]pyrazinone core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A comparative analysis revealed that certain derivatives outperformed traditional antibiotics in terms of minimum inhibitory concentration (MIC) values .
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point in evaluating its anti-inflammatory potential. Molecular docking studies suggest that it may bind effectively to the active sites of COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators like prostaglandins .
Anticancer Properties
Preliminary research indicates that the compound may exhibit anticancer activity through apoptosis induction in various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce cell cycle arrest. The mechanism appears to involve modulation of key signaling pathways related to cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It shows potential as an inhibitor of COX enzymes, which are crucial in inflammatory responses.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
Case Studies
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of pyrazolo[1,5-a]pyrazine and oxazole intermediates, followed by coupling reactions. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocycle formation .
- Catalysts : Use of palladium catalysts for cross-coupling steps improves regioselectivity .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates and final products .
Q. Which characterization techniques are essential to confirm structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, methoxy groups show distinct singlet peaks at ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 473.2) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?
- Methodological Answer : Design SAR studies by systematically modifying substituents:
- Aromatic rings : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, NO) to assess cytotoxicity changes .
- Linker groups : Compare oxoethyl vs. methylene linkers for conformational flexibility and target binding .
Example SAR Table :
| Substituent Modification | Biological Activity (IC, μM) | Target |
|---|---|---|
| 4-Methoxyphenyl (parent) | 0.45 ± 0.02 | Kinase X |
| 4-Chlorophenyl | 0.32 ± 0.01 | Kinase X |
| 3,4-Dimethoxyphenyl | 1.10 ± 0.05 | Kinase X |
| Data adapted from analogs in |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Cellular context : Test in isogenic cell lines (wild-type vs. kinase knockout) to confirm target specificity .
- Dose-response curves : Use 8–10 concentration points to improve IC accuracy .
Q. How can computational modeling predict binding modes and guide structural optimization?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met796 in EGFR) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding) .
- QSAR models : Generate 3D descriptors (e.g., CoMFA) to correlate substituent electronegativity with activity .
Data Contradiction Analysis
Q. Why do solubility and stability profiles vary between in vitro and in vivo studies?
- Methodological Answer : Discrepancies arise from:
- pH-dependent solubility : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Formulation additives : Use cyclodextrins or liposomal encapsulation to enhance bioavailability in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
